PEG2 vs. PEG4 Linker: Molecular Weight and Atom Count for PROTAC Ternary Complex Tuning
Biotin-PEG2-SH possesses a PEG2 spacer comprising two ethylene oxide units, yielding a molecular weight of 391.55 g/mol and approximately 12-14 atoms in the extended linker backbone. In contrast, Biotin-PEG4-SH (MW 479.65 g/mol) contains four ethylene oxide units with approximately 18-20 atoms in the linker backbone . This atom count difference directly affects the spatial positioning between the E3 ligase ligand and the target protein ligand in PROTAC design: studies across multiple PROTAC programs demonstrate that varying PEG linker length by even 2-4 ethylene oxide units can alter degradation efficiency (DC50 values) by several-fold to over ten-fold, with maximum degradation rates (Dmax) varying from below 50% to above 90% depending on the specific ternary complex geometry required [1].
| Evidence Dimension | Linker length (ethylene oxide units) and molecular weight |
|---|---|
| Target Compound Data | Biotin-PEG2-SH: PEG2 (2 EO units), MW = 391.55 g/mol, extended linker length ~1.0-1.2 nm |
| Comparator Or Baseline | Biotin-PEG4-SH: PEG4 (4 EO units), MW = 479.65 g/mol, extended linker length ~1.5-2.0 nm |
| Quantified Difference | MW difference: 88.1 g/mol (+22.5%); Linker length difference: 0.5-0.8 nm (+50-80%) |
| Conditions | Molecular weight from vendor specifications; linker length approximated from PEG polymer chain dimensions |
Why This Matters
For PROTAC developers, selecting the appropriate PEG linker length is a critical SAR optimization parameter that determines whether a degrader achieves the productive ternary complex geometry required for efficient ubiquitination—PEG2 may enable close-proximity degradation complexes where PEG4 would create excessive spacing and suboptimal orientation.
- [1] Sinopeg. How does monodisperse polyethylene glycol enhance the performance of PROTAC drugs? 2026. https://www.sinopeg.com View Source
